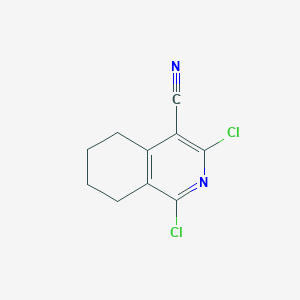

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

1,3-dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-7-4-2-1-3-6(7)8(5-13)10(12)14-9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUUWGIFIGJUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves cyclization reactions between aromatic precursors and nitrogen-containing functionalities. One common method includes the reaction of 1,3-dichlorobenzene with a suitable nitrile source under specific conditions to form the desired product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Decomposition: Under strong heating or exposure to harsh chemicals, it may decompose, releasing hydrochloric acid and fragmenting the core structure.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has garnered attention for its potential as an anticancer agent. Research indicates its ability to inhibit key enzymes involved in cancer progression:

- Cyclin-dependent kinase 2 (CDK2) : Inhibition of CDK2 leads to cell cycle arrest in cancer cells.

- Dihydrofolate reductase (DHFR) : Targeting DHFR can disrupt folate metabolism essential for DNA synthesis in rapidly dividing cells.

2. Biochemical Assays

This compound is used in biochemical assays to study enzyme interactions and cellular pathways. It serves as a tool for understanding the molecular mechanisms underlying various biological processes.

3. Neuropharmacology

Research has indicated that this compound interacts with neurotransmitter systems:

- Dopamine Receptor Modulation : The compound acts as a partial agonist at D2 dopamine receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease. This suggests potential therapeutic applications in treating these conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Antiproliferative Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Cervix Carcinoma (HeLa) | Low Micromolar |

| Colorectal Adenocarcinoma (HT-29) | Low Micromolar |

These findings highlight the potential of this compound as a candidate for further development as an anticancer therapeutic agent.

Neuropharmacological Studies

Research into the neuropharmacological effects of this compound has shown:

- Partial Agonism at D2 Receptors : This activity suggests that it may modulate dopaminergic signaling pathways relevant to neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 and DHFR enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared to other tetrahydroisoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: A simpler structure with different reactivity and biological activity.

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different substitution patterns affecting its chemical properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects, contrasting with the anticancer properties of this compound.

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and resulting biological activities.

Biological Activity

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H11Cl2N2

- Molecular Weight : 206.67 g/mol

- CAS Number : 17012-31-6

Biological Activities

-

Neuroprotective Effects :

- Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Specifically, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- For instance, studies have demonstrated that certain tetrahydroisoquinolines can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .

- Dopamine Receptor Modulation :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmitter metabolism or pathogen survival.

- Receptor Interaction : Its ability to modulate dopamine receptors suggests a mechanism involving receptor-mediated pathways that affect neuronal signaling and behavior.

Study on Neuroprotection

A study published in RSC Advances explored various tetrahydroisoquinoline derivatives and their neuroprotective effects on PC12 cells exposed to hydrogen peroxide. The results indicated that specific modifications led to significant reductions in cell death and oxidative stress markers .

Dopamine Receptor Study

Research conducted on the pharmacokinetic profiles of related compounds revealed that certain derivatives exhibited selective modulation of D1 and D2 receptors. This selectivity is crucial for developing treatments with fewer side effects compared to non-selective agents .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) under reflux conditions. For structurally analogous compounds (e.g., 4-aryl-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile), equimolar aldehydes, ketones (e.g., cyclohexanone), and cyanoacetate derivatives are heated in ethanol with ammonium acetate as a catalyst. After refluxing for 5–6 hours, the product is concentrated, crystallized, and recrystallized from ethanol for purification .

- Example Data :

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 5 h | ~70% | Recrystallization (ethanol) |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FTIR : Identify nitrile (C≡N) stretches near 2188 cm⁻¹ and aromatic/heterocyclic C-H stretches (2900–3100 cm⁻¹) .

- NMR : Analyze ¹H/¹³C peaks for chlorine substitution patterns (e.g., deshielded protons near 7–8 ppm for aromatic regions).

- HPLC/MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Ethanol-DMF mixtures (3:1 ratio) are effective for high-purity crystals of related tetrahydroisoquinoline derivatives. Ethanol alone may suffice for initial crystallization, while DMF enhances solubility of polar intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. For example, ICReDD’s workflow integrates reaction path searches with experimental validation:

Perform DFT-based transition-state analysis to predict regioselectivity in chlorination steps.

Apply machine learning to screen solvents/catalysts for improved yields.

Validate predictions via small-scale experiments (e.g., 0.1 mmol trials) .

- Case Study : A 2024 study reduced reaction optimization time by 60% using this hybrid computational-experimental approach .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) signals in NMR caused by conformational flexibility in the tetrahydroisoquinoline ring .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing Cl-substituted carbons from nitrile-bearing positions) .

- Example : In a 2008 study, X-ray data clarified conflicting NMR assignments for a 4-phenyltetrahydroquinoline derivative .

Q. What strategies improve regioselectivity in halogenation or nitrile functionalization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer chlorination to the 1,3-positions.

- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to attach nitriles selectively .

- Kinetic Control : Lower reaction temperatures (0–5°C) to favor kinetic products over thermodynamically stable isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.